REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)=[CH2:5].C([O-])([O-])=O.[Na+].[Na+]>O.C(OC(=O)C)(=O)C>[N:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[CH2:4][CH2:5][C:1]#[N:2] |f:0.1,3.4.5|
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Name
|
|
Quantity
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83.74 g
|
Type
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reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
67.59 g
|
Type
|
reactant
|
Smiles
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C(=C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
131.3 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
|
Setpoint
|
105 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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to maintain gentle refluxing
|
Type
|
ADDITION
|
Details
|
When the addition
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Type
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CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
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EXTRACTION
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Details
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The mixture is extracted with CHCl3 (4×150 ml)
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Type
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WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to a dark viscous oil
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Type
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DISTILLATION
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Details
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The oil is fractionally distilled in vacuo through a Vigreaux column
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Type
|
ADDITION
|
Details
|
After a small forerun containing 2-vinylpyridine (0.35 g)
|
Type
|
CUSTOM
|
Details
|
the desired 3-(2-pyridinyl)propionitrile is collected as a clear, fluorescent yellow-green, viscous oil
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)CCC#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |